molecular formula C8H13N B13178434 3-(Cyclobutylmethylidene)azetidine

3-(Cyclobutylmethylidene)azetidine

Cat. No.: B13178434
M. Wt: 123.20 g/mol
InChI Key: YPDYOQNPIXFVBI-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethylidene)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(Cyclobutylmethylidene)azetidine, can be achieved through several methods:

Industrial Production Methods

Industrial production of azetidines often involves scalable and efficient synthetic routes. The aza Paternò–Büchi reaction is particularly attractive for industrial applications due to its high regio- and stereoselectivity . Additionally, the use of microwave irradiation and solid support systems can enhance the efficiency and yield of azetidine synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethylidene)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethylidene)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating reactions with electrophiles . Additionally, the unique structure of azetidines allows them to interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3-(Cyclobutylmethylidene)azetidine

This compound is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

3-(cyclobutylmethylidene)azetidine

InChI

InChI=1S/C8H13N/c1-2-7(3-1)4-8-5-9-6-8/h4,7,9H,1-3,5-6H2

InChI Key

YPDYOQNPIXFVBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C=C2CNC2

Origin of Product

United States

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